molecular formula C13H11N3O3S B5660297 N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B5660297
M. Wt: 289.31 g/mol
InChI Key: RKVXJINENWXSTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide-based compounds often involves multi-step chemical processes that may include the formation of intermediates such as benzoxadiazole derivatives. For instance, sulfonamide derivatives have been synthesized through reactions involving sodium borohydride reduction of corresponding imines in absolute ethanol, showcasing the complexity and diversity in the synthetic routes for such compounds (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to aromatic rings, which can significantly influence their chemical properties and reactivity. X-ray crystallography and spectroscopic techniques like NMR and IR spectroscopy are commonly used to elucidate the molecular structure, confirming the conformation and substituent positions within the molecule (Subashini et al., 2009).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, benzothiazole sulfonamides have been shown to undergo reactions with hydroxylamine in aqueous solutions, showcasing the diverse reactivity of the sulfonamide group (Kamps et al., 2013).

properties

IUPAC Name

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-20(18,14-9-10-5-2-1-3-6-10)12-8-4-7-11-13(12)16-19-15-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXJINENWXSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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